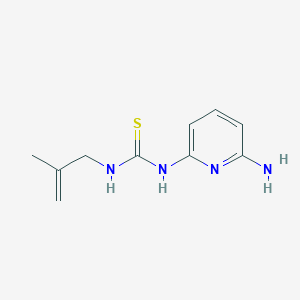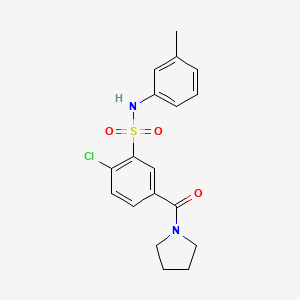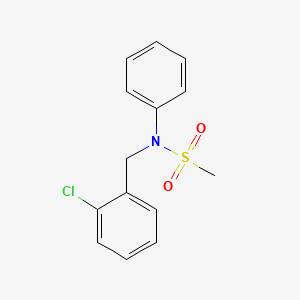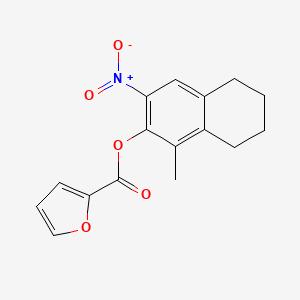
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea
Übersicht
Beschreibung
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea, also known as APTU, is a chemical compound that has been extensively studied for its potential use in scientific research. APTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea inhibits IDO activity by binding to the enzyme's active site and preventing the metabolism of tryptophan. This leads to an accumulation of tryptophan in the body, which can have a variety of effects on physiological processes. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to have other mechanisms of action, including inhibition of nitric oxide synthase and modulation of cytokine expression.
Biochemical and Physiological Effects:
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of IDO activity, anti-inflammatory effects, and anti-tumor effects. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to modulate cytokine expression, leading to changes in immune function. In addition, N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been shown to have effects on oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has a number of advantages as a tool for scientific research, including its ability to inhibit IDO activity and its anti-inflammatory and anti-tumor effects. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea, including further investigation of its mechanisms of action, development of new synthetic methods, and exploration of its potential therapeutic applications in areas such as cancer and inflammation. Additionally, research on N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea could lead to the development of new drugs and therapies that target IDO and other related enzymes.
Wissenschaftliche Forschungsanwendungen
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been used extensively in scientific research due to its ability to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. IDO has been shown to play a role in a variety of physiological processes, including immune regulation, inflammation, and cancer. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to have anti-inflammatory and anti-tumor effects, making it a potentially valuable tool for researchers studying these areas.
Eigenschaften
IUPAC Name |
1-(6-aminopyridin-2-yl)-3-(2-methylprop-2-enyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-7(2)6-12-10(15)14-9-5-3-4-8(11)13-9/h3-5H,1,6H2,2H3,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTCAESMDUPUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(6-Aminopyridin-2-yl)-3-(2-methylprop-2-enyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3507411.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3507413.png)
![methyl 2-{[N-ethyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate](/img/structure/B3507417.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B3507420.png)
![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3507429.png)
![methyl 2-[(N-2-furoylglycyl)amino]benzoate](/img/structure/B3507433.png)

![N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B3507462.png)

![N-{2-[4-(2,5-dichlorophenyl)-1-piperazinyl]ethyl}-N'-(4-fluoro-3-methylphenyl)thiourea](/img/structure/B3507471.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3507491.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B3507494.png)